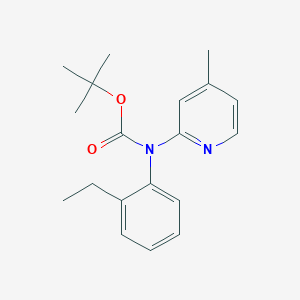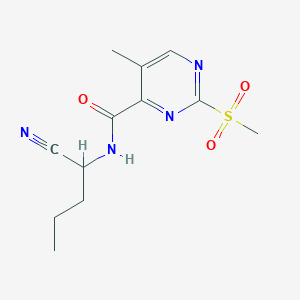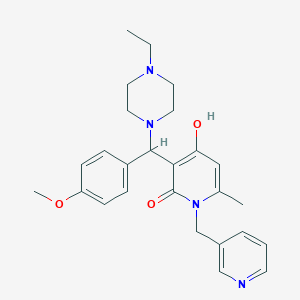
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is a compound that features a trifluoromethyl group and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate typically involves the reaction of 4-methoxyphenylhydrazine with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the oxadiazole ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethyl ketones: These compounds also contain a trifluoromethyl group and are used in similar applications.
Benzofuran derivatives: These compounds share some structural similarities and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
1429485-53-9 |
|---|---|
Formule moléculaire |
C10H7F3N2O3 |
Poids moléculaire |
260.172 |
Nom IUPAC |
3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 |
Clé InChI |
KFMLXTCNLMVPRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2504864.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)
![4-((1H-imidazol-1-yl)methyl)-N-([3,3'-bipyridin]-5-ylmethyl)benzamide](/img/structure/B2504867.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2504868.png)
![methyl 4-(2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2504871.png)





![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)



